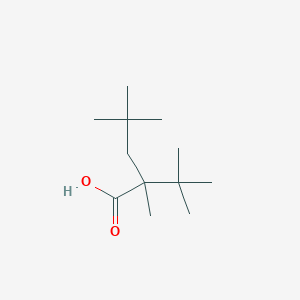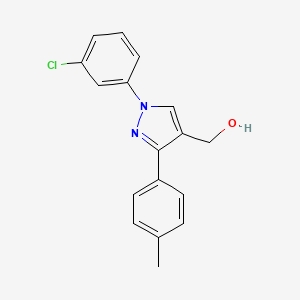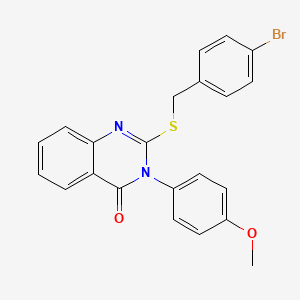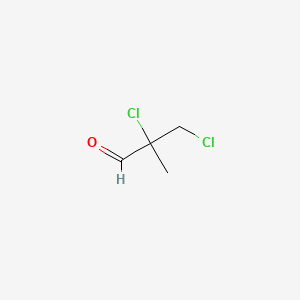
(4-Fluorophenyl)(diphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)(diphenyl)methanol is an organic compound with the molecular formula C19H15FO It is characterized by a central methanol group bonded to a 4-fluorophenyl group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(diphenyl)methanol typically involves the Grignard reaction. This method includes the reaction of 4-fluorobenzophenone with phenylmagnesium bromide in an ether solvent, followed by hydrolysis to yield the desired product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluorophenyl)(diphenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, (4-fluorophenyl)(diphenyl)methanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert it to the corresponding alcohol or hydrocarbon, depending on the reagents used.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in ether or hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: (4-Fluorophenyl)(diphenyl)methanone.
Reduction: this compound or (4-fluorophenyl)(diphenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Fluorophenyl)(diphenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is used in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)(diphenyl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, its derivatives may act as inhibitors or modulators of enzyme activity, affecting biochemical pathways and cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
(4-Chlorophenyl)(diphenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromophenyl)(diphenyl)methanol: Contains a bromine atom in place of fluorine.
(4-Methylphenyl)(diphenyl)methanol: Features a methyl group instead of a halogen.
Uniqueness: (4-Fluorophenyl)(diphenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size can enhance the compound’s stability and bioavailability compared to its chloro, bromo, and methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
427-39-4 |
|---|---|
Formule moléculaire |
C19H15FO |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(4-fluorophenyl)-diphenylmethanol |
InChI |
InChI=1S/C19H15FO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H |
Clé InChI |
QMXYSLLUMFAPGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)




![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)

![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
